Isoleucylcysteine chemical structure and properties
Isoleucylcysteine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoleucylcysteine (Ile-Cys) is a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of Isoleucylcysteine. It details experimental protocols for its synthesis, purification, and characterization, and explores its role as a key intermediate in the biosynthesis of the antibiotic bacitracin. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identifiers
Isoleucylcysteine is formed through a peptide bond between the carboxyl group of isoleucine and the amino group of cysteine. The standard representation is L-Isoleucyl-L-cysteine.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | [1] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN | [1] |
| InChI Key | JSZMKEYEVLDPDO-ACZMJKKPSA-N | [1] |
| Molecular Formula | C9H18N2O3S | [1] |
| CAS Number | 117525-90-3 | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 234.32 g/mol | |
| XLogP3 (Predicted) | -3.2 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 121 Ų | |
| Predicted pKa | Acidic (carboxyl): ~2-3, Basic (amino): ~9-10, Thiol: ~8-9 | (Estimated based on constituent amino acids) |
| Predicted Aqueous Solubility | High | (Inferred from high polarity and constituent amino acid solubility) |
Biological Significance: The Bacitracin Biosynthesis Pathway
Isoleucylcysteine is a crucial intermediate in the non-ribosomal synthesis of bacitracin, a potent polypeptide antibiotic produced by certain strains of Bacillus licheniformis and Bacillus subtilis. The biosynthesis of bacitracin is a complex process catalyzed by a large multi-enzyme complex known as bacitracin synthetase.
The pathway begins with the activation of the constituent amino acids, including L-isoleucine and L-cysteine, as aminoacyl adenylates. These activated amino acids are then tethered to the synthetase complex as thioesters. The formation of the Isoleucylcysteine dipeptide occurs on the enzyme complex, followed by a series of condensation and modification reactions to yield the final bacitracin molecule.
Experimental Protocols
Synthesis of Isoleucylcysteine
The chemical synthesis of Isoleucylcysteine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is commonly employed.
Materials:
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Fmoc-Cys(Trt)-Wang resin
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Fmoc-Ile-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt)
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20% Piperidine in Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
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Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling: Activate Fmoc-Ile-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature.
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Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
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Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
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Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude Isoleucylcysteine.
Purification
The crude Isoleucylcysteine can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation:
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HPLC system with a C18 column
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UV detector
Mobile Phase:
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A: 0.1% TFA in water
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B: 0.1% TFA in acetonitrile
Protocol:
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Dissolve the crude peptide in a minimal amount of mobile phase A.
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Inject the sample onto the C18 column.
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Elute the peptide using a linear gradient of mobile phase B.
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Monitor the elution profile at 220 nm.
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Collect the fractions containing the pure peptide.
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Pool the pure fractions and lyophilize to obtain purified Isoleucylcysteine.
Characterization
The identity and purity of the synthesized Isoleucylcysteine can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry:
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Expected Mass: [M+H]⁺ = 235.1111 (monoisotopic)
NMR Spectroscopy: While specific experimental NMR data for Isoleucylcysteine is not readily available, the following are expected ¹H-NMR and ¹³C-NMR chemical shift ranges based on the constituent amino acids in an aqueous solution (D₂O).
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¹H-NMR:
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Isoleucine α-H: ~3.9-4.1 ppm
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Isoleucine β-H: ~1.8-2.0 ppm
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Isoleucine γ-CH₂: ~1.1-1.5 ppm
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Isoleucine γ-CH₃: ~0.9-1.0 ppm
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Isoleucine δ-CH₃: ~0.8-0.9 ppm
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Cysteine α-H: ~4.2-4.4 ppm
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Cysteine β-CH₂: ~2.9-3.2 ppm
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¹³C-NMR:
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Isoleucine Cα: ~58-60 ppm
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Isoleucine Cβ: ~36-38 ppm
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Isoleucine Cγ (CH₂): ~25-27 ppm
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Isoleucine Cγ (CH₃): ~15-17 ppm
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Isoleucine Cδ: ~11-13 ppm
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Cysteine Cα: ~54-56 ppm
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Cysteine Cβ: ~27-29 ppm
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Carbonyl C=O: ~170-175 ppm
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Conclusion
Isoleucylcysteine is a dipeptide of significant biological interest due to its role as a precursor in the biosynthesis of the antibiotic bacitracin. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive look at its synthesis, purification, and characterization. The provided experimental protocols offer a foundation for researchers to produce and study this dipeptide. Further investigation into the specific biological activities of Isoleucylcysteine beyond its role as a metabolic intermediate may reveal novel therapeutic applications.
